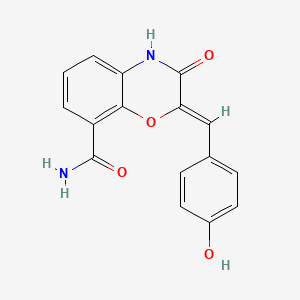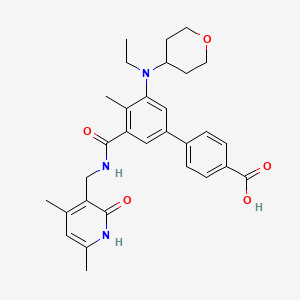
Tazemetostat de(methyl morpholine)-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has been developed to target and inhibit EZH2, thereby modulating gene expression and exhibiting potential therapeutic effects in various cancers, including non-Hodgkin lymphoma and solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat de(methyl morpholine)-COOH involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Tazemetostat is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the de(methyl morpholine) group: The de(methyl morpholine) group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the de(methyl morpholine) moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tazemetostat de(methyl morpholine)-COOH undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Tazemetostat de(methyl morpholine)-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those with EZH2 mutations or overexpression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators .
Wirkmechanismus
Tazemetostat de(methyl morpholine)-COOH exerts its effects by inhibiting the enzymatic activity of EZH2. By binding to the active site of EZH2, it prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to changes in gene expression. This inhibition disrupts the epigenetic regulation of genes involved in cell proliferation and survival, thereby exerting antitumor effects. The molecular targets and pathways involved include the suppression of oncogenes and the activation of tumor suppressor genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tazemetostat: The parent compound, a selective EZH2 inhibitor.
GSK126: Another EZH2 inhibitor with a similar mechanism of action.
EPZ-6438: A compound structurally related to Tazemetostat, also targeting EZH2
Uniqueness
Tazemetostat de(methyl morpholine)-COOH is unique due to its specific structural modifications, which enhance its selectivity and potency as an EZH2 inhibitor. These modifications may also improve its pharmacokinetic properties and reduce potential side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H35N3O5 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]benzoic acid |
InChI |
InChI=1S/C30H35N3O5/c1-5-33(24-10-12-38-13-11-24)27-16-23(21-6-8-22(9-7-21)30(36)37)15-25(20(27)4)28(34)31-17-26-18(2)14-19(3)32-29(26)35/h6-9,14-16,24H,5,10-13,17H2,1-4H3,(H,31,34)(H,32,35)(H,36,37) |
InChI-Schlüssel |
MIEXIPQREXYLRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854762.png)
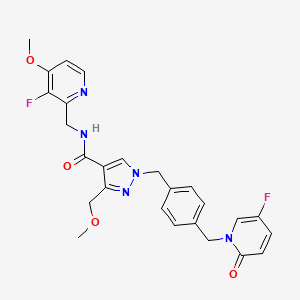
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
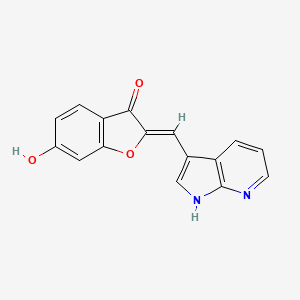
![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
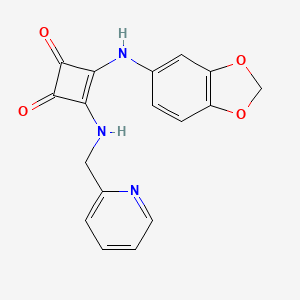
![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)
![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)

